molecular formula C9H16ClNO B3085674 [(furan-2-yl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158251-12-7

[(furan-2-yl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B3085674
CAS No.: 1158251-12-7
M. Wt: 189.68 g/mol
InChI Key: FQFABLIASSAYMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, “N-methyl-C-(2-furyl) nitrone”, has been studied in [3+2] cycloaddition reactions with maleimide derivatives . The synthesis of “N-2-(furylmethyliminodiacetic acid)” involves dissolving “Furan-2-ylmethanamine” in methanol and adding it to a mixture of bromoacetic acid with crushed NaOH .


Molecular Structure Analysis

The molecular structure of a related compound, “N-(2-furylmethyl)pyridin-2-amine hydrochloride”, has been reported . It has a molecular formula of C10H11ClN2O .


Chemical Reactions Analysis

The [3+2] cycloaddition reactions of “N-methyl-C-(2-furyl) nitrone” with maleimide derivatives have been studied . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation .

Scientific Research Applications

Chemical Interactions and Biological Responses

N-(2-Furylmethyl)-N-isobutylamine hydrochloride has been studied for its interaction with biological systems, particularly in the context of chemical-induced cellular responses. One of the key findings relates to its role in the agglutination of isolated epithelial cells of the rat bladder after in vivo treatment with various carcinogens, including related compounds such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide. This agglutination by concanavalin A was closely correlated with the bladder carcinogenicities of these chemicals in rats, suggesting a potential for screening bladder carcinogens (Kakizoe et al., 1980).

Carcinogenic Pathways and Experimental Models

Further research into the pathogenesis of experimental bladder cancer, particularly with compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, has provided insights into the development of signal morphological lesions in the urinary bladder induced following administration. These studies in various animal models have demonstrated high incidences of bladder neoplasia, aiding in the understanding of bladder cancer's pathogenesis and providing opportunities for investigations relevant to human bladder cancer (Bryan, 1977).

Photodynamic Therapy Applications

N-(2-Furylmethyl)-N-isobutylamine hydrochloride related compounds have also been evaluated in the context of photodynamic therapy (PDT). Studies on bis(di‐isobutyl octadecylsiloxy)silicon 2,3‐naphthalocyanine (isoBOSINC), a naphthalocyanine derivative with spectral and photophysical properties attractive for PDT, have shown promising tissue distributions in normal and tumor-bearing rats. This research contributes to understanding the potential application of such compounds in treating tumors through PDT, highlighting the significant levels of the drug in tumors and excellent tumor-to-muscle concentration ratios (Zuk et al., 1994).

Safety and Hazards

The safety data sheet for a related compound, “N-(2-FURYLMETHYL)MALEIMIDE”, indicates that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-8(2)6-10-7-9-4-3-5-11-9;/h3-5,8,10H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFABLIASSAYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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